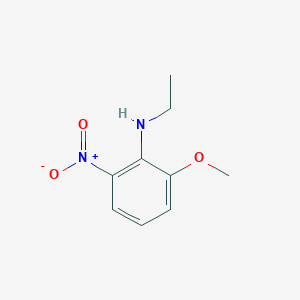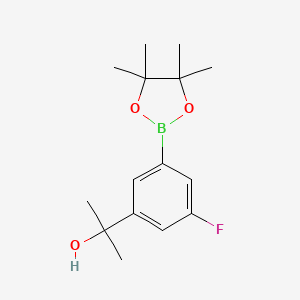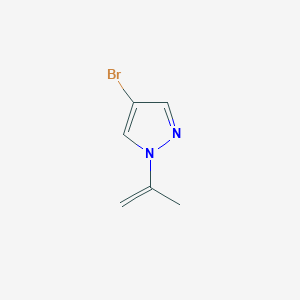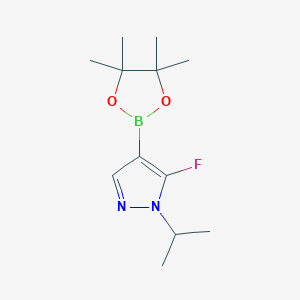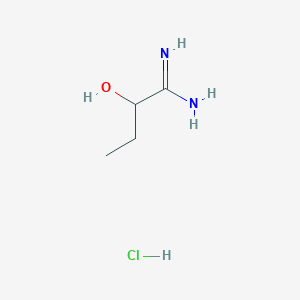
2-羟基丁酰胺盐酸盐
描述
科学研究应用
2-Hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2-Hydroxybutanimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, 2-Hydroxybutanimidamide hydrochloride can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
2-Hydroxybutanimidamide hydrochloride has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 2-Hydroxybutanimidamide hydrochloride has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Hydroxybutanimidamide hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain proteases, which are enzymes responsible for protein degradation. This inhibition can result in the accumulation of specific proteins within the cell. Additionally, 2-Hydroxybutanimidamide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxybutanimidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxybutanimidamide hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its biochemical activity and effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Hydroxybutanimidamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, 2-Hydroxybutanimidamide hydrochloride can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
2-Hydroxybutanimidamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine oxidoreductase and cytochrome P450, which play crucial roles in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-Hydroxybutanimidamide hydrochloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters, such as organic cation transporters. Once inside the cell, 2-Hydroxybutanimidamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Hydroxybutanimidamide hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of 2-Hydroxybutanimidamide hydrochloride in the nucleus can affect gene expression by interacting with transcription factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybutanimidamide hydrochloride typically involves the reaction of butanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, under an inert atmosphere .
Industrial Production Methods: Industrial production of 2-Hydroxybutanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization .
化学反应分析
Types of Reactions: 2-Hydroxybutanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include oximes, amines, nitriles, and various substituted derivatives .
作用机制
The mechanism of action of 2-Hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins .
相似化合物的比较
2-Hydroxybutanamide: Similar in structure but lacks the imidamide group.
Butanimidamide hydrochloride: Similar but without the hydroxyl group.
2-Hydroxybutanenitrile: Similar but contains a nitrile group instead of the imidamide group.
Uniqueness: 2-Hydroxybutanimidamide hydrochloride is unique due to the presence of both hydroxyl and imidamide groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications .
属性
IUPAC Name |
2-hydroxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHODQYOQVZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


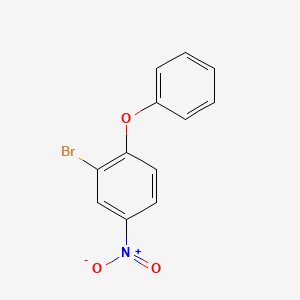
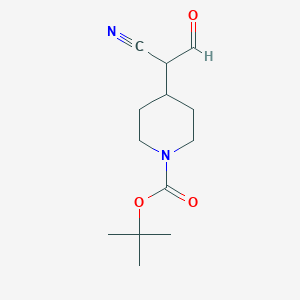

![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)
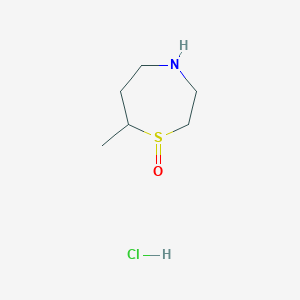
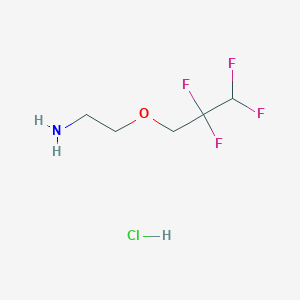

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
